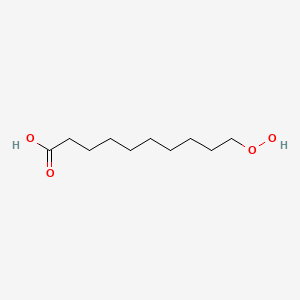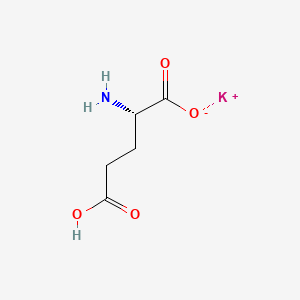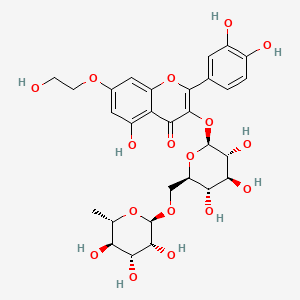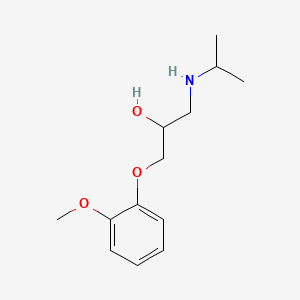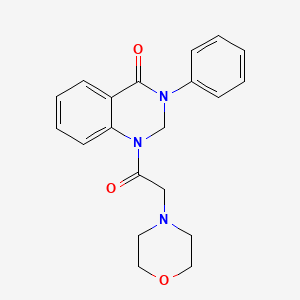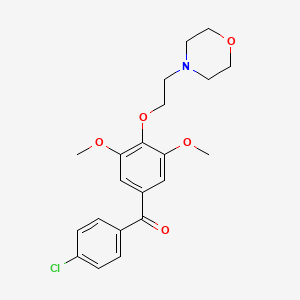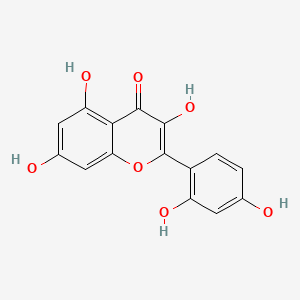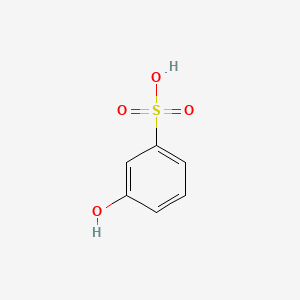
m-Phenolsulfonic acid
概要
説明
M-Phenolsulfonic acid, also known as 3-hydroxybenzenesulfonic acid, is an arenesulfonic acid that is phenol substituted by a sulfo group at C-3 . It has a role as a metabolite and is functionally related to a phenol .
Synthesis Analysis
A second-generation m-phenolsulfonic acid-formaldehyde resin (PAFR II) catalyst was prepared by condensation polymerization of sodium m-phenolsulfonate and paraformaldehyde in an aqueous H2SO4 solution .Molecular Structure Analysis
The molecular formula of m-Phenolsulfonic acid is C6H6O4S . Its molecular weight is 174.18 g/mol . The InChI representation is InChI=1S/C6H6O4S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4,7H,(H,8,9,10) .Physical And Chemical Properties Analysis
M-Phenolsulfonic acid has a molecular weight of 174.18 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 173.99867984 g/mol . The compound has a rotatable bond count of 1 .科学的研究の応用
1. Catalyst in Esterification Processes
m-Phenolsulfonic acid-formaldehyde resin (PAFR II) is a significant advancement in catalyst technology. Developed by Haoxiang Hu et al. (2019), this robust acid resin catalyst demonstrates improved catalytic activity and stability. It's used in both batchwise and continuous-flow direct esterification processes without the need for water removal, delivering higher product yields compared to other commercial acid catalysts in continuous-flow esterification (Haoxiang Hu et al., 2019).
2. Analysis of Urinary Steroids
Phenolsulfonic acid is an essential component in the colorimetric determination of urinary steroids. As outlined by W. M. Allen (1950), it's used in various modifications for determining urinary estrogens. This method has largely replaced bioassay for studying steroid excretion and offers more valuable insights than bio-assay in many cases (W. M. Allen, 1950).
3. Synthesis of Organic and Pharmaceutical Intermediates
m-Aminophenol, an important intermediate in various industries, is synthesized using processes that involve m-phenolsulfonic acid. This synthesis, detailed by Yongjun Mao et al. (2020), is significant in producing functional dyes and dye intermediates. The method addresses challenges like waste acid and safety concerns, making it a vital advancement in organic synthesis (Yongjun Mao et al., 2020).
4. Desulfonation in Aqueous Mixtures
Research by M. Jason (1993) focuses on the desulfonation of phenolsulfonic acids in aqueous sodium hydrogen sulfate mixtures. This study is pivotal in understanding the dynamics of phenol and phenolsulfonic acids in various chemical processes (M. Jason, 1993).
5. Enhancing Power Generation in Microbial Fuel Cells
A study conducted by Jing Shen et al. (2020) explored the application of lignite activated coke in microbial fuel cells (MFC) treating high-strength phenolic wastewater. This innovation significantly improved power generation and phenol degradation, demonstrating the potential of m-phenolsulfonic acid in environmental and energy applications (Jing Shen et al., 2020).
6. Reevaluation of Phenol-Sulfuric Acid Reaction in Hexose and Pentose Estimation
P. Rao and T. N. Pattabiraman (1989) reevaluated the phenol-sulfuric acid reaction, crucial in the estimation of hexoses and pentoses. Their modified method overcomeslimitations of the conventional procedure, offering improved accuracy and efficiency in carbohydrate analysis (P. Rao & T. N. Pattabiraman, 1989).
7. Electroplating Applications
The addition of phenolsulfonic acid in copper plating electrolytes was studied by Н С Ивченко and Ольга Владимировна Немыкина (2017). Their research revealed that phenolsulfonic acid enhances the quality of copper coatings, producing fine-grained, dense, and slightly shiny precipitates. This finding is significant for the electroplating industry (Н С Ивченко & Ольга Владимировна Немыкина, 2017).
8. Genotoxicity Assessment in Dental Antiseptics
F. Hamaguchi and T. Tsutsui (2000) assessed the genotoxicity of dental antiseptics, including p-phenolsulfonic acid. Their study, which involved unscheduled DNA synthesis in Syrian hamster embryo cells, provides crucial insights into the safety of these compounds in dental applications (F. Hamaguchi & T. Tsutsui, 2000).
9. Production of Valuable Esters
Yohan Kim et al. (2015) demonstrated the use of phenolsulfonic acid–formaldehyde resins as catalysts in the esterification of fatty acids. Their method, which does not require solvents or water removal, shows the resin's potential in producing valuable esters, crucial in various industrial applications (Yohan Kim et al., 2015).
10. Destruction of 4-Phenolsulfonic Acid in Water
Research by Haiming Yang et al. (2013) on the destruction of 4-phenolsulfonic acid in water using anodic contact glow discharge electrolysis provides valuable insights into environmental remediation. Their findings are crucial in understanding the degradation pathways and kinetics of phenolsulfonic acid in aquatic environments (Haiming Yang et al., 2013).
Safety And Hazards
将来の方向性
A second-generation m-phenolsulfonic acid-formaldehyde resin catalyst was prepared by condensation polymerization of sodium m-phenolsulfonate and paraformaldehyde in an aqueous H2SO4 solution, improving in both catalytic activity and stability . This suggests potential future directions in the use of m-Phenolsulfonic acid in catalyst development for continuous-flow esterification .
特性
IUPAC Name |
3-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4,7H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLXQTGLKVQKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060406 | |
| Record name | m-Phenolsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Phenolsulfonic acid | |
CAS RN |
585-38-6 | |
| Record name | 3-Hydroxybenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Phenolsulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Phenolsulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Phenolsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-hydroxybenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-PHENOLSULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJU1H9LTR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



